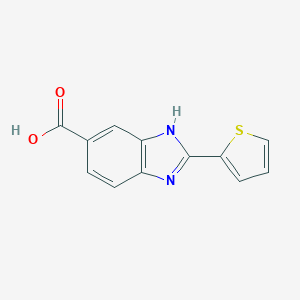

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid

描述

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both thiophene and benzimidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both sulfur and nitrogen heteroatoms in its structure imparts unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid typically involves the condensation of a thiophene derivative with an o-phenylenediamine derivative, followed by carboxylation. One common method is as follows:

Condensation Reaction: The reaction between 2-thiophenecarboxaldehyde and o-phenylenediamine in the presence of an acid catalyst (such as hydrochloric acid) to form 2-thiophen-2-ylbenzimidazole.

Carboxylation: The resulting 2-thiophen-2-ylbenzimidazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, and the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

化学反应分析

Types of Reactions

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzimidazole ring can be reduced under catalytic hydrogenation conditions to form dihydrobenzimidazole derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, such as halogenation using bromine or chlorination using chlorine gas.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Bromine, chlorine gas, and other electrophilic reagents.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Halogenated thiophene derivatives.

科学研究应用

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure facilitates the development of novel materials and chemical entities.

Biology

Research indicates that 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid has potential as:

- Antimicrobial Agent : Exhibiting activity against various bacteria.

- Anticancer Agent : Demonstrating cytotoxic effects on cancer cell lines.

Medicine

The compound is being explored for its pharmacological properties , including:

- Anti-inflammatory Activity : Reducing markers of inflammation in experimental models.

- Antioxidant Effects : Potentially mitigating oxidative stress-related damage.

Industry

In industrial applications, this compound is utilized in the development of:

- Organic Semiconductors : For electronic applications.

- Corrosion Inhibitors : Enhancing material durability.

Anticancer Activity

Recent studies have shown that the compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it demonstrated an IC₅₀ value of approximately 4 µM against HepG2 liver cancer cells, indicating significant potential for further development as an anticancer therapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy has been evaluated against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

This data suggests a promising spectrum of activity that could lead to new antibiotic developments.

Anti-inflammatory Effects

In vitro studies have indicated that the compound can significantly reduce inflammation markers, suggesting its potential therapeutic role in managing inflammatory diseases.

Case Studies

-

Anticancer Efficacy Study

- A study published in Cancer Research highlighted the effects of this compound on liver cancer models, showing significant tumor size reduction compared to control groups.

-

Antimicrobial Efficacy Investigation

- A comparative study assessed various benzimidazole derivatives, including this compound, revealing promising inhibitory effects against Staphylococcus aureus and Escherichia coli.

作用机制

The mechanism by which 2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting antimicrobial or anticancer effects. The presence of both thiophene and benzimidazole rings allows for versatile interactions with various biological targets, including DNA, proteins, and cell membranes.

相似化合物的比较

Similar Compounds

2-Thiophen-2-ylbenzimidazole: Lacks the carboxylic acid group, which may reduce its solubility and reactivity.

Benzimidazole-5-carboxylic acid: Lacks the thiophene ring, which may affect its electronic properties and biological activity.

Thiophene-2-carboxylic acid: Lacks the benzimidazole ring, which may limit its biological applications.

Uniqueness

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is unique due to the combination of the thiophene and benzimidazole rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.

生物活性

2-Thiophen-2-yl-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound that integrates the structural characteristics of thiophene and benzimidazole. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound features a thiophene ring fused with a benzimidazole structure, characterized by the presence of sulfur and nitrogen heteroatoms. This unique composition contributes to its distinctive chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar to other benzimidazole derivatives, this compound may inhibit microtubule assembly, affecting cell division and motility .

- Nucleic Acid Synthesis Inhibition : It may target DNA or RNA polymerases, thereby inhibiting nucleic acid synthesis, which is crucial for cell proliferation.

- Antioxidant Activity : Certain derivatives exhibit antioxidant properties, contributing to their therapeutic potential .

- Antimicrobial Effects : Demonstrated activity against various pathogens including bacteria, fungi, and parasites.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It exhibits significant inhibitory effects against a range of microorganisms, making it a candidate for further development as an antimicrobial agent.

| Microorganism Type | Activity Observed |

|---|---|

| Bacteria | Effective |

| Fungi | Effective |

| Parasites | Effective |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly in breast cancer models. The compound's efficacy was assessed through IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (breast cancer) | 25.72 ± 3.95 |

| U87 (glioblastoma) | 45.2 ± 13.0 |

Case Studies

- Anticancer Efficacy in Mice : In vivo studies have shown that treatment with this compound significantly suppressed tumor growth in mice models suffering from cancer, indicating its potential as a therapeutic agent .

- Microbial Inhibition Studies : High-throughput screening revealed that compounds similar to this compound effectively inhibited the growth of Plasmodium parasites, suggesting its potential use in treating malaria .

Pharmacokinetics (ADME)

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : Its ability to penetrate cellular membranes suggests effective distribution within biological systems.

- Metabolism : Metabolic pathways need further investigation to elucidate how this compound is processed in vivo.

- Excretion : The elimination route remains to be clarified through detailed studies.

Future Directions

Given the promising biological activities of this compound, future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound.

- Formulation Development : Creating effective delivery systems for enhanced bioavailability.

- Clinical Trials : Initiating clinical studies to evaluate safety and efficacy in humans.

属性

IUPAC Name |

2-thiophen-2-yl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2S/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBAEALJFFNPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406809 | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174422-11-8 | |

| Record name | 2-(2-Thienyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174422-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Thiophen-2-yl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。